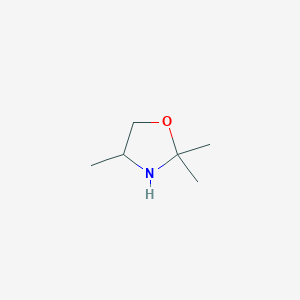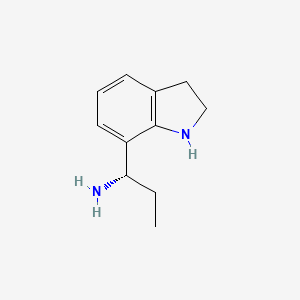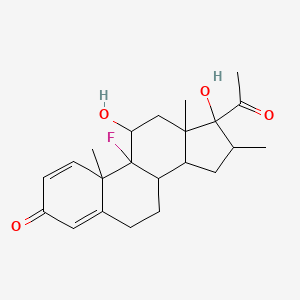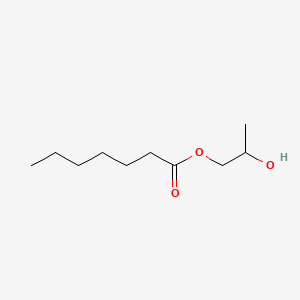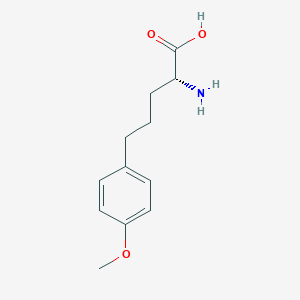![molecular formula C7H5ClN2O2S B12282875 1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B12282875.png)
1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride is a chemical compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core with a sulfonyl chloride functional group. The presence of the sulfonyl chloride group makes it highly reactive and useful in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride typically involves the reaction of pyrrolo[2,3-c]pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme can be represented as follows: [ \text{Pyrrolo[2,3-c]pyridine} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials and advanced purification techniques to obtain the final product.
化学反应分析
Types of Reactions: 1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Reduction Reactions: Conducted under anhydrous conditions using strong reducing agents.
Oxidation Reactions: Performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
科学研究应用
1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Employed in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in cancer research due to its ability to inhibit specific enzymes and signaling pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles, which allows it to form covalent bonds with various biological targets. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group. The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with key proteins involved in cellular processes.
相似化合物的比较
1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine Derivatives: These compounds also contain a pyrrolo-pyridine core but differ in the position and type of functional groups attached. They are known for their potent biological activities, particularly as enzyme inhibitors.
1H-pyrrolo[3,2-c]pyridine Derivatives: These compounds have a different arrangement of the pyrrolo and pyridine rings and are studied for their anticancer properties.
1H-pyrrolo[3,4-c]pyridine Derivatives: These compounds are explored for their potential analgesic and sedative activities.
The uniqueness of this compound lies in its specific reactivity due to the sulfonyl chloride group, making it a valuable tool in synthetic chemistry and drug development.
属性
分子式 |
C7H5ClN2O2S |
|---|---|
分子量 |
216.65 g/mol |
IUPAC 名称 |
1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)7-4-10-6-3-9-2-1-5(6)7/h1-4,10H |
InChI 键 |
GGXMGMCVQBRKPC-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC2=C1C(=CN2)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12282811.png)
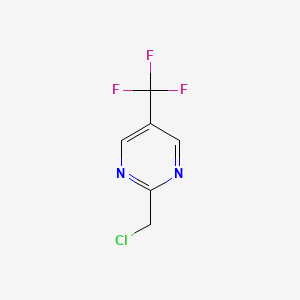
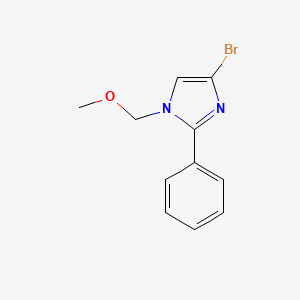
![2-[4-(4-Pentylphenyl)phenyl]ethanol](/img/structure/B12282822.png)
![tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate](/img/structure/B12282823.png)
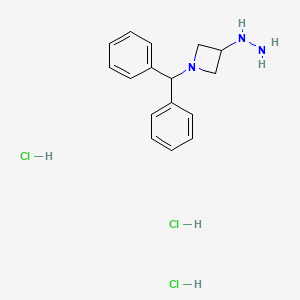
![L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B12282831.png)
